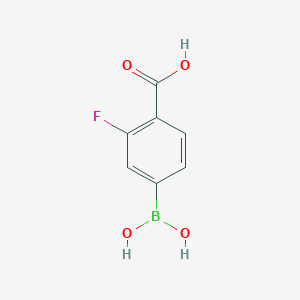

4-Carboxy-3-fluorophenylboronic acid

Description

Properties

IUPAC Name |

4-borono-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWJVSOQOMYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376807 | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120153-08-4 | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Carboxy-3-fluorophenylboronic acid CAS number 120153-08-4 details

An In-depth Technical Guide to 4-Carboxy-3-fluorophenylboronic Acid

CAS Number: 120153-08-4

Introduction

This compound is a bifunctional organoboron compound widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid group, a fluorine atom, and a boronic acid moiety on a phenyl ring, makes it a highly versatile building block. The electron-withdrawing properties of the fluorine and carboxyl groups lower the pKa of the boronic acid, enhancing its ability to interact with diols, such as glucose, at physiological pH.[1][2] This property is particularly valuable in the development of glucose-responsive materials and drug delivery systems.[3][4] Furthermore, it serves as a crucial reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex fluorinated biaryl compounds used in drug discovery and materials science.[5][6]

Physicochemical and Safety Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 120153-08-4 | [7] |

| Molecular Formula | C₇H₆BFO₄ | [7] |

| Molecular Weight | 183.93 g/mol | [7] |

| IUPAC Name | 4-borono-2-fluorobenzoic acid | [7][8] |

| Appearance | White solid | [9] |

| pKa | 3.15 ± 0.10 (Predicted) | [9] |

| Solubility | Soluble in water | [9][10] |

| Purity | ≥93% to 98% | [8][11] |

| Storage Temperature | 2-8°C or Room Temperature | [8][9] |

Table 2: Safety and Hazard Information

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Data sourced from PubChem.[7] |

Synthesis and Reactivity

General Synthetic Pathway

While specific synthesis protocols for this compound are not detailed in the provided results, a general pathway can be inferred from the synthesis of analogous compounds like 4-amino-3-fluorophenylboronic acid.[1][2] The synthesis typically starts from a commercially available di-substituted benzene, such as 4-bromo-2-fluorobenzoic acid. The process involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis to yield the final boronic acid.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 7. This compound | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 120153-08-4 [sigmaaldrich.com]

- 9. 120153-08-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 120153-08-4 [chemicalbook.com]

- 11. 120153-08-4・this compound・323-84921[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Carboxy-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis Pathway

The synthesis of 4-carboxy-3-fluorophenylboronic acid can be achieved through a two-step process starting from 2-fluoro-4-bromotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, yielding 4-bromo-2-fluorobenzoic acid. The second step is a lithium-halogen exchange followed by borylation and subsequent hydrolysis to afford the final product.

Overall Reaction Scheme

Caption: Overall synthesis pathway for this compound.

Data Presentation

Table 1: Synthesis of 4-Bromo-2-fluorobenzoic acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-4-bromotoluene | O₂, Co(OAc)₂·4H₂O, NaBr, AIBN, HOAc, 130°C, 1.2 MPa | 4-Bromo-2-fluorobenzoic acid | 88% | [3] |

Table 2: Proposed Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Proposed Yield | Reference (Analogous Reaction) |

| 4-Bromo-2-fluorobenzoic acid | 1. n-BuLi, THF, -78°C2. B(OMe)₃, -78°C to RT3. HCl (aq) | This compound | ~45-50% | [4] |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzoic acid

This protocol is based on the oxidation of 2-fluoro-4-bromotoluene.[3]

Materials:

-

2-Fluoro-4-bromotoluene (25 g, 132.3 mmol)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (1.6 g, 6.5 mmol)

-

Sodium bromide (NaBr) (449 mg, 4.4 mmol)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (521 mg, 3.2 mmol)

-

Acetic acid (HOAc) (250 mL)

-

Oxygen (O₂)

-

Sodium hydroxide (NaOH)

-

Methyl tert-butyl ether (MTBE)

-

Concentrated hydrochloric acid (HCl)

-

Purified water

Procedure:

-

In a suitable pressure reactor, dissolve 2-fluoro-4-bromotoluene, Co(OAc)₂·4H₂O, NaBr, and AIBN in acetic acid.

-

Pressurize the reactor with oxygen to 1.2 MPa.

-

Heat the reaction mixture to 130°C and maintain for 1.5 hours with stirring.

-

After cooling, transfer the reaction mixture to a beaker containing 375 mL of purified water.

-

Adjust the pH of the aqueous mixture to 12-14 with solid NaOH.

-

Extract the aqueous phase twice with 125 mL of MTBE to remove organic impurities.

-

Carefully acidify the aqueous phase to pH 1 with concentrated HCl, which will cause a solid to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.

Expected Yield: Approximately 25.5 g (88%).

Step 2: Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid via a lithiation-borylation route.[4]

Materials:

-

4-Bromo-2-fluorobenzoic acid (10 g, 45.6 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (1 M aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pentane

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (10 g, 45.6 mmol) and dissolve it in 150 mL of anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents, ~40.1 mL of a 2.5 M solution) dropwise via a syringe pump over 30 minutes, maintaining the temperature at -78°C. The solution may change color. Stir for an additional 2 hours at this temperature.

-

In a separate flame-dried flask, cool a solution of trimethyl borate (3 equivalents, 14.2 g, 136.8 mmol) in 50 mL of anhydrous THF to -78°C.

-

Transfer the lithiated benzoic acid solution to the trimethyl borate solution via a cannula while maintaining the temperature at -78°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 100 mL of 1 M HCl.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude solid.

-

The crude product can be purified by trituration with pentane or recrystallization to yield this compound.

Expected Yield: Based on the analogous reaction, a yield of approximately 45-50% is anticipated.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Signaling Pathway Analogy: Suzuki-Miyaura Coupling

While not a biological signaling pathway, the Suzuki-Miyaura coupling is a key "information transfer" in organic synthesis where this compound participates. This diagram illustrates the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 4-Carboxy-3-fluorophenylboronic Acid (C7H6BFO4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxy-3-fluorophenylboronic acid, a versatile building block in medicinal chemistry. Its unique structural features make it a valuable tool in the development of targeted therapeutics, particularly in the realm of kinase inhibitors and drug delivery systems.

Compound Profile: this compound

This compound, with the chemical formula C7H6BFO4, is a substituted phenylboronic acid containing both a carboxylic acid and a fluorine atom. These functional groups impart specific chemical properties that are advantageous for various applications in drug discovery and development.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C7H6BFO4 | PubChem |

| Molecular Weight | 183.93 g/mol | PubChem |

| CAS Number | 120153-08-4 | PubChem |

| IUPAC Name | 4-borono-2-fluorobenzoic acid | PubChem |

| Melting Point | 236-240 °C | ChemicalBook |

| pKa (predicted) | 3.15 ± 0.10 (Carboxylic Acid) | ChemicalBook |

| Water Solubility | Soluble | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

Applications in Drug Development

The bifunctional nature of this compound, possessing both a boronic acid and a carboxylic acid moiety, makes it a valuable reagent in several areas of drug development.

Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. Notably, it has been utilized as a reagent in the discovery of novel azaindole-based AXL kinase inhibitors[1]. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in building complex molecular scaffolds of many active pharmaceutical ingredients.

Targeted Drug Delivery

The boronic acid moiety of this compound can form reversible covalent bonds with cis-1,2- and 1,3-diols. This property is exploited for targeted drug delivery to cancer cells, which often overexpress sialic acid residues (containing diol functionalities) on their surface glycoproteins. By incorporating this compound into nanoparticles or drug conjugates, therapeutic agents can be selectively delivered to tumor sites, enhancing efficacy and minimizing off-target toxicity.

Involvement in AXL Signaling Pathway

As a key reagent in the synthesis of AXL kinase inhibitors, understanding the AXL signaling pathway is crucial. AXL is a receptor tyrosine kinase that, when activated, plays a significant role in tumor cell proliferation, survival, migration, and therapeutic resistance.

The binding of the ligand, Gas6, to the AXL receptor leads to its dimerization and autophosphorylation, initiating downstream signaling cascades. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are central to cancer progression.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a key biochemical assay.

Synthesis of this compound

This protocol describes a plausible synthetic route from 4-bromo-2-fluorobenzoic acid.

Workflow Diagram:

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2 eq) to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Boronation: To the reaction mixture, add trimethyl borate (1.5 eq) dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl until the solution is acidic (pH ~1-2).

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization to yield this compound as a solid.

AXL Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound (synthesized using this compound) against the AXL kinase.

Workflow Diagram:

References

The Solubility Profile of 4-Carboxy-3-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Solubility

4-Carboxy-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various compounds, including potent AXL kinase inhibitors and components of glucose-responsive hydrogels for insulin delivery.[1][2][3] Understanding its solubility is critical for reaction optimization, purification, formulation, and biological screening.

Multiple chemical suppliers report that this compound is soluble in water.[1][4][5][6] However, specific quantitative data, such as grams per 100 mL or molarity at a given temperature, is not provided in the available literature. The solubility of boronic acids, in general, can be influenced by factors such as the nature and position of substituents on the phenyl ring and the properties of the solvent.[7][8] For instance, the presence of a carboxylic acid group is expected to enhance aqueous solubility, particularly at higher pH where the carboxylate salt is formed.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][4][5][6] |

Note: The term "soluble" is qualitative and does not specify the concentration at which saturation is achieved. Researchers should determine the quantitative solubility for their specific application and conditions.

General Solubility Trends of Phenylboronic Acids in Organic Solvents

While specific data for this compound is lacking, studies on other phenylboronic acids provide valuable insights into their solubility in organic solvents. Research on phenylboronic acid and its derivatives, such as isobutoxyphenylboronic acids, has shown that solubility is highly dependent on the solvent's polarity and the substituents on the phenyl ring.

Generally, phenylboronic acids exhibit higher solubility in polar aprotic solvents like ketones (e.g., acetone, 3-pentanone) and ethers (e.g., dipropyl ether), moderate solubility in chlorinated solvents (e.g., chloroform), and very low solubility in nonpolar hydrocarbons (e.g., methylcyclohexane).[9] The esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[10]

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data, the dynamic (polythermal) method is a reliable approach to determine the equilibrium solubility of a compound in various solvents over a range of temperatures. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[10]

Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Turbidity sensor or luminance probe (or visual inspection)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.[10]

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly increase the temperature of the bath at a controlled rate.

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.[10]

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

-

The resulting solubility curve provides the equilibrium solubility of this compound in the chosen solvent over a range of temperatures.[10]

-

Application Workflow: Glucose-Responsive Insulin Delivery

This compound is utilized in the development of "smart" drug delivery systems, particularly for glucose-responsive insulin release.[2][3] The boronic acid moiety can form reversible covalent bonds with diols, such as those present in glucose. This interaction can be exploited to create hydrogels that swell or degrade in the presence of glucose, triggering the release of encapsulated insulin.

The following diagram illustrates a generalized workflow for the synthesis and application of a glucose-responsive hydrogel using this compound.

Caption: A generalized workflow for developing a glucose-responsive insulin delivery system.

Conclusion

While quantitative solubility data for this compound in water and organic solvents remains to be published, qualitative information and the study of analogous compounds provide a foundational understanding for researchers. The provided experimental protocol for the dynamic method offers a robust approach for determining the precise solubility required for specific applications. The continued exploration of this compound, particularly in the realm of "smart" therapeutics, underscores the importance of thoroughly characterizing its physicochemical properties.

References

- 1. This compound | 120153-08-4 [chemicalbook.com]

- 2. Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 120153-08-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 120153-08-4 [m.chemicalbook.com]

- 6. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

IUPAC name 4-borono-2-fluorobenzoic acid.

An In-depth Technical Guide to 4-Borono-2-fluorobenzoic Acid and Its Synthetic Precursor

An Important Note on Availability: Publicly available, in-depth technical information specifically for 4-borono-2-fluorobenzoic acid is limited. However, this molecule is a direct synthetic derivative of the well-documented and commercially available compound, 4-bromo-2-fluorobenzoic acid . The primary synthetic route to aryl boronic acids is through the borylation of aryl halides. Therefore, this guide will provide a comprehensive overview of 4-bromo-2-fluorobenzoic acid, including its properties, synthesis, and applications, and will feature a detailed experimental protocol for its conversion to the target 4-borono-2-fluorobenzoic acid. This approach provides the necessary context and practical information for researchers and drug development professionals.

Part 1: 4-Bromo-2-fluorobenzoic Acid

Introduction: 4-Bromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate the electronic properties and bioavailability of target molecules, makes it a versatile intermediate.[1][3] It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including Enzalutamide and Venetoclax.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-bromo-2-fluorobenzoic acid.

| Property | Value | Reference |

| CAS Number | 112704-79-7 | [5][6] |

| Molecular Formula | C₇H₄BrFO₂ | [6][7] |

| Molecular Weight | 219.01 g/mol | [7] |

| Appearance | White to light yellow or pale cream crystalline powder | [2][5][8] |

| Melting Point | 208-215 °C | [5][8] |

| Boiling Point | 289.4 °C at 760 mmHg | [5] |

| Density | 1.789 g/cm³ | [5] |

| Solubility | Sparingly soluble in water, faint turbidity in methanol. | [2][6] |

| SMILES | OC(=O)c1ccc(Br)cc1F | |

| InChI Key | ZQQSRVPOAHYHEL-UHFFFAOYSA-N |

Synthesis of 4-Bromo-2-fluorobenzoic Acid

Multiple synthetic routes to 4-bromo-2-fluorobenzoic acid have been reported. A common and effective method is the oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene [5][9]

This protocol describes a green chemistry approach using oxygen as the oxidant.

Materials:

-

2-fluoro-4-bromotoluene

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Acetic acid (HOAc)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Pressurized reaction vessel or continuous flow reactor

Procedure:

-

Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-bromotoluene (1.0 eq), Co(OAc)₂·4H₂O (0.049 eq), NaBr (0.033 eq), and AIBN (0.024 eq) in acetic acid.

-

Reaction Conditions: Heat the mixture to 130 °C and pressurize the system with oxygen to 1.2 MPa. For a continuous flow setup, the residence time is typically around 1.5 hours.

-

Workup: After the reaction is complete, transfer the mixture to a separation funnel containing purified water.

-

Basification and Extraction: Adjust the pH of the aqueous solution to 12-14 using solid NaOH. Extract the aqueous phase twice with MTBE to remove organic impurities.

-

Acidification and Precipitation: Acidify the aqueous phase to pH 1 with concentrated HCl. A white solid will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield 4-bromo-2-fluorobenzoic acid.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 4-bromo-2-fluorobenzoic acid.

Applications in Drug Development and Organic Synthesis

4-Bromo-2-fluorobenzoic acid is a cornerstone intermediate for synthesizing complex molecules.[3]

-

Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with various arylboronic acids. This is fundamental for constructing the biaryl scaffolds present in many drugs.[4][10]

-

Pharmaceutical Intermediates: It is a documented starting material for synthesizing APIs like the prostate cancer drug Enzalutamide and the leukemia drug Venetoclax .[4][5]

-

Fluorinated Compounds: The fluorine atom is a bioisostere for hydrogen but can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound provides an efficient way to introduce fluorine into drug candidates.[1][3]

Part 2: Synthesis of 4-Borono-2-fluorobenzoic Acid

The most direct method to synthesize 4-borono-2-fluorobenzoic acid is via the Miyaura borylation of its corresponding aryl halide, 4-bromo-2-fluorobenzoic acid.

Reaction Principle: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) in the presence of a base. This reaction forms a boronate ester, which can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Miyaura Borylation to Synthesize 4-borono-2-fluorobenzoic acid

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Standard Schlenk line and inert atmosphere (Argon or Nitrogen) equipment

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed (e.g., with aqueous HCl or by transesterification with a diol followed by aqueous workup) to yield the final product, 4-borono-2-fluorobenzoic acid.

Diagram: Synthetic Pathway from Bromo to Borono Acid

Caption: Synthetic pathway from the bromo to the borono derivative.

Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, 4-borono-2-fluorobenzoic acid becomes a valuable reagent for Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or vinyl halides to form complex biaryl structures.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-fluorobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Review of 4-Carboxy-3-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxy-3-fluorophenylboronic acid is a versatile synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a carboxylic acid, and a fluorine atom on an aromatic ring, allows for diverse chemical modifications and applications. This technical guide provides a comprehensive review of the key literature surrounding this compound, summarizing its physicochemical properties, detailing its applications, and providing experimental protocols for its use. This document also visualizes key chemical and biological pathways, including its role in Suzuki-Miyaura coupling, glucose-responsive systems, and cancer cell targeting, to provide a deeper understanding of its utility for researchers and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of approximately 183.93 g/mol .[1][2] It is also known by its IUPAC name, 4-borono-2-fluorobenzoic acid.[2][3] Commercial suppliers typically offer this reagent at purities of 98% or higher.[3]

| Property | Value | Reference(s) |

| IUPAC Name | 4-(dihydroxyboryl)-2-fluorobenzoic acid | [3] |

| Synonyms | 4-Borono-2-fluorobenzoic acid, 3-Fluoro-4-carboxyphenylboronic acid | [2] |

| CAS Number | 120153-08-4 | [2] |

| Molecular Formula | C7H6BFO4 | [1][2] |

| Molecular Weight | 183.93 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Storage Temperature | Room Temperature | [3] |

Safety Information: this compound is associated with the following hazard statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Appropriate personal protective equipment should be used when handling this compound.

Synthesis

The proposed synthesis involves a lithium-halogen exchange followed by borylation with a trialkyl borate, and subsequent acidic hydrolysis to yield the final product.

This proposed pathway is analogous to the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline, which reports a yield of 47% for the borylation and hydrolysis steps.[4][5]

Key Applications and Experimental Protocols

This compound is a valuable reagent in several areas of chemical and biological research. Its applications primarily stem from the reactivity of the boronic acid and carboxylic acid moieties.

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. While specific yield data for this compound in these reactions is sparse in the literature, related compounds such as 4-carboxyphenylboronic acid and 4-fluorophenylboronic acid have been shown to be effective coupling partners with various aryl halides.[6][7] The electron-withdrawing nature of the carboxyl and fluoro groups can influence the reactivity of the boronic acid. In a study using a palladium nanoparticle catalyst, 4-fluorophenylboronic acid showed higher conversion rates than 4-carboxyphenylboronic acid when reacted with 1-bromo-4-fluorobenzene.[6][7]

Glucose-Responsive Insulin Delivery Systems

A significant application of this compound is in the development of "smart" insulin delivery systems. The boronic acid moiety can reversibly bind to cis-diols, such as those found in glucose. When conjugated to insulin, the binding of glucose to the boronic acid increases the overall negative charge and hydrophilicity of the insulin derivative. This change in physicochemical properties can be engineered to trigger the release of insulin from a depot formulation in response to high glucose levels, mimicking the natural function of pancreatic beta-cells.

Experimental Protocol: On-Resin Conjugation to a Peptide

The carboxylic acid functionality of this compound allows for its straightforward conjugation to amine groups on biomolecules, such as the lysine residues of peptides and proteins. The following protocol is adapted from the synthesis of a phenylboronic acid-modified insulin derivative.[8]

-

Resin Swelling: Swell 0.1 mmol of the lysine-containing peptide on resin with N,N-dimethylformamide (DMF) for 10 minutes. Remove the DMF by suction.

-

Activation Solution: Prepare a solution of this compound (55.2 mg, 0.3 mmol), N,N'-diisopropylcarbodiimide (DIC) (47.0 µL, 0.3 mmol), and hydroxybenzotriazole (HOBt) (40.5 mg, 0.3 mmol) in 4 mL of DMF.

-

Coupling Reaction: Gently agitate the activation solution at room temperature for 10 minutes, then add it to the swelled resin.

-

Incubation: Gently agitate the reaction mixture at room temperature for 12 hours.

-

Washing: Remove the reaction solution by suction and wash the resin three times with DMF.

-

Monitoring: The reaction progress can be monitored by liquid chromatography-mass spectrometry (LC-MS) after a micro-cleavage of a small sample of the resin.

Cancer Cell Targeting via Sialic Acid Recognition

Cancer cells often exhibit an altered glycosylation profile, with an overexpression of sialic acids on their surface. Phenylboronic acids are known to interact with the diol groups present in sialic acids, providing a mechanism for targeting cancer cells. This interaction can be exploited for the development of targeted drug delivery systems, where a cytotoxic agent is conjugated to a phenylboronic acid-containing molecule. The fluorine substituent on this compound can potentially enhance this binding affinity.

Development of AXL Kinase Inhibitors

This compound has been utilized as a building block in the synthesis of novel inhibitors of AXL kinase.[5] AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance. Small molecule inhibitors of AXL are therefore promising therapeutic agents. While this compound itself is not the active inhibitor, its structure is incorporated into more complex molecules that bind to the ATP-binding site of the AXL kinase domain, preventing its activation and downstream signaling.

Pharmacokinetics

There is limited publicly available pharmacokinetic data for this compound or drugs directly incorporating this moiety. The pharmacokinetic profile of any drug candidate derived from this compound would need to be determined through preclinical and clinical studies and would be highly dependent on the overall structure of the final molecule.

Conclusion

References

- 1. PubChemLite - this compound (C7H6BFO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 120153-08-4 [sigmaaldrich.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

A Comprehensive Technical Guide to 4-Carboxy-3-fluorophenylboronic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the safe handling, storage, and disposal of 4-Carboxy-3-fluorophenylboronic acid. The following sections detail the chemical and physical properties, safety hazards, recommended procedures for use, and emergency protocols.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its utility extends to the synthesis of complex molecules, including pharmacologically active compounds like AXL kinase inhibitors and components of glucose-responsive insulin.[1] The presence of both a carboxylic acid and a boronic acid group on the fluorinated phenyl ring makes it a versatile building block.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BFO₄ | PubChem |

| Molecular Weight | 183.93 g/mol | PubChem |

| Appearance | White to off-white solid/powder | Chemical Supplier Catalogs |

| Melting Point | 236-240 °C | ChemicalBook[2] |

| Solubility | Soluble in water | Fisher Scientific[3], ChemicalBook[4] |

| pKa (Predicted) | 3.15 ± 0.10 | ChemicalBook[2] |

| Storage Temperature | Room temperature; some suppliers recommend 2-8°C under an inert atmosphere | Fisher Scientific[3], ChemicalBook[2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 |

Precautionary Statements

To mitigate the risks associated with handling this compound, the following precautionary measures must be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P264: Wash skin thoroughly after handling.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337 + P317: If eye irritation persists: Get medical advice/attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Standard Handling Protocol

This protocol is intended for handling this compound in a laboratory setting.

Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and prevent contamination.

Materials:

-

This compound

-

Appropriate solvents

-

Laboratory balance

-

Spatula

-

Weighing paper or boat

-

Glassware

-

Chemical fume hood

-

Personal Protective Equipment (see below)

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron may be necessary.

Procedure:

-

Preparation:

-

Ensure that a chemical fume hood is available and functioning correctly.

-

Gather all necessary materials and equipment.

-

Verify the location and accessibility of the nearest safety shower and eyewash station.

-

Don a full set of appropriate PPE.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing operations within a chemical fume hood to avoid inhalation of the powder.

-

Use a spatula to carefully transfer the desired amount of the solid from its storage container to a tared weighing vessel.

-

Avoid generating dust. If the compound is a fine powder, handle it with extra care.

-

Promptly and securely close the storage container after dispensing.

-

-

Dissolution and Reaction Setup:

-

When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to prevent splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature.

-

All subsequent manipulations (e.g., transfer to a reaction vessel) should be conducted within the fume hood.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with the chemical.

-

Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Storage Recommendations

-

Store in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

-

Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere for long-term stability.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Place all cleanup materials in the hazardous waste container.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's environmental health and safety department immediately.

-

Prevent entry into the affected area.

-

Only trained personnel with appropriate respiratory protection and PPE should handle the cleanup.

-

Visualized Workflows

The following diagrams illustrate key safety and procedural workflows for handling this compound.

Caption: Standard operating procedure for handling this compound.

Caption: First aid procedures for exposure to this compound.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

-

Consult your institution's environmental health and safety guidelines for specific disposal procedures. Do not dispose of this chemical down the drain.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise due diligence in its handling and use.

References

- 1. This compound | 120153-08-4 [chemicalbook.com]

- 2. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols for 4-Carboxy-3-fluorophenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-fluorophenylboronic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique substitution pattern, featuring both a carboxylic acid and a fluorine atom, imparts valuable properties to the resulting molecules. The electron-withdrawing nature of the fluorine and carboxyl groups can influence the electronic properties and reactivity of the boronic acid in cross-coupling reactions. This reagent is particularly prominent in the synthesis of biaryl and heterobiaryl scaffolds, which are common motifs in medicinally active compounds and advanced materials.

One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a powerful and efficient method for creating diverse molecular libraries. The resulting fluorinated biphenyl carboxylic acids are of particular interest in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. For instance, this boronic acid serves as a key reagent in the synthesis of potent AXL kinase inhibitors, a class of targeted therapeutics in cancer research.[1]

Key Applications

-

Pharmaceutical Synthesis: A crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors.[1]

-

Materials Science: Used in the creation of functional polymers and organic electronic components due to its specific electronic and structural characteristics.

-

Drug Delivery: Employed in the development of glucose-responsive polymers for controlled insulin release systems.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura cross-coupling reactions of boronic acids structurally related to this compound with 1-bromo-4-fluorobenzene. This data is adapted from a study using a heterogeneous catalyst (G-COOH-Pd-10) and can serve as a starting point for optimization.

| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |

| 4-Carboxyphenylboronic acid | 70 | 3 | ~40 |

| 4-Carboxyphenylboronic acid | 70 | 48 | ~60 |

| 4-Carboxyphenylboronic acid | 110 | 3 | ~55 |

| 4-Carboxyphenylboronic acid | 110 | 48 | ~75 |

| 4-Fluorophenylboronic acid | 70 | 3 | ~85 |

| 4-Fluorophenylboronic acid | 70 | 48 | ~98 |

| 4-Fluorophenylboronic acid | 110 | 3 | ~90 |

| 4-Fluorophenylboronic acid | 110 | 48 | >99 |

Data adapted from "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives".[2][3] The study used a G-COOH-Pd-10 catalyst in a DMF/H₂O (95:5) solvent system with K₂CO₃ as the base.[2][3] Conversion refers to the consumption of 1-bromo-4-fluorobenzene.[2][3]

Visualizations

AXL Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the AXL kinase signaling pathway. Inhibitors synthesized using this compound can target AXL, thereby modulating downstream cellular processes like proliferation, survival, and migration.[1][4][5][6][7]

Caption: AXL Kinase Signaling Pathway and point of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 4-Carboxy-3-fluorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-fluorophenylboronic acid is a versatile building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures. The presence of the boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine and carboxylic acid substituents offer opportunities for modulating physicochemical properties such as acidity, lipophilicity, and metabolic stability, as well as providing additional points for molecular interactions or further functionalization. These characteristics make it a valuable reagent in the synthesis of targeted therapeutic agents.

Application Note 1: Synthesis of AXL Kinase Inhibitors

Quantitative Data for Representative AXL Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference Compound |

| Bemcentinib (BGB-324) | AXL | 14 | N/A |

| TP-0903 | AXL | 15 | N/A |

| Compound m16 | AXL | 5 | N/A |

| Gilteritinib | AXL | - | Type I AXL inhibitor |

This table presents data for known AXL inhibitors to provide a reference for the potency of compounds in this class.[5]

AXL Kinase Downstream Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by AXL kinase. Inhibition of AXL can disrupt these pathways, leading to reduced tumor cell proliferation, survival, and migration.

Caption: AXL Kinase Downstream Signaling Pathways.

Application Note 2: Modification of Peptides for Glucose-Responsive Insulin

This compound can be conjugated to peptides, such as insulin, to create glucose-responsive therapeutic agents. The boronic acid moiety can reversibly bind to glucose, and this interaction can be engineered to control the solubility and release of the modified peptide. This approach is being investigated for the development of "smart" insulins that automatically release in response to high blood glucose levels.

Experimental Workflow for Peptide Conjugation

The following diagram outlines the general workflow for the solid-phase synthesis and subsequent conjugation of this compound to a peptide.

Caption: Workflow for Peptide Modification.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Expected Yield: Yields are substrate-dependent but typically range from 60% to 95%.

Protocol 2: On-Resin Conjugation of this compound to a Peptide

This protocol details the coupling of this compound to the side chain of a lysine residue on a resin-bound peptide.[6]

Materials:

-

Resin-bound peptide with a deprotected lysine side chain (0.1 mmol)

-

This compound (55.2 mg, 0.3 mmol per lysine)

-

N,N'-Diisopropylcarbodiimide (DIC) (47.0 µL, 0.3 mmol per lysine)

-

Hydroxybenzotriazole (HOBt) (40.5 mg, 0.3 mmol per lysine)

-

N,N-Dimethylformamide (DMF)

-

Standard solid-phase peptide synthesis vessel

Procedure:

-

Swell the resin in DMF for 10 minutes, then drain the solvent.

-

In a separate vial, dissolve this compound, DIC, and HOBt in DMF (4 mL).

-

Gently agitate this solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add the activated solution to the resin-bound peptide.

-

Gently agitate the reaction mixture at room temperature for 12 hours.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 times).

-

A small sample of the resin can be cleaved to monitor the reaction progress by LC-MS.

-

Proceed with the next steps of peptide synthesis or cleavage from the resin.

References

- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Carboxy-3-fluorophenylboronic Acid in the Development of AXL Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-carboxy-3-fluorophenylboronic acid as a key reagent in the synthesis and evaluation of novel AXL kinase inhibitors. The following sections detail the rationale for targeting AXL, present representative data for potent AXL inhibitors, and provide detailed protocols for their synthesis and biological characterization.

The AXL receptor tyrosine kinase is a critical regulator of cellular processes such as growth, survival, and migration.[1] Its overexpression is linked to poor prognosis and drug resistance in various cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors of AXL have shown promise in preclinical and clinical studies.[1][2] The use of substituted phenylboronic acids, such as this compound, in Suzuki coupling reactions is a common strategy for synthesizing diverse libraries of kinase inhibitors.[3]

Data Presentation: Potent AXL Kinase Inhibitors

While specific data for inhibitors synthesized using this compound is not publicly available, the following table summarizes the activity of well-characterized AXL inhibitors with various scaffolds. This data serves as a benchmark for new compounds developed using the protocols described below.

| Compound ID | Scaffold | AXL IC50 (nM) | Cellular Activity | Reference |

| BGB324 (Bemcentinib) | Not specified | 14 | Active in various cancer cell lines | [BerGenBio ASA] |

| TP-0903 | Pyrimidine-based | 27 | Induces apoptosis in CLL cells | [Sunesis Pharmaceuticals] |

| Compound 13 | 2,4,5-trisubstituted pyrimidine | 19 | Potent inhibition of pancreatic cell lines | [1] |

| Compound 47e | 6,7-disubstituted quinoline | 10 | Cytotoxic to multiple cancer cell lines | [4] |

| Compound m16 | Diphenylpyrimidine-diamine | 5 | Blocks proliferation of multiple tumor cells | [2] |

Experimental Protocols

Synthesis of AXL Inhibitors via Suzuki Coupling

This protocol describes a general method for the synthesis of AXL inhibitors using a Suzuki coupling reaction between a heterocyclic core and this compound.

Materials:

-

Appropriate heterocyclic starting material (e.g., a chlorinated or brominated pyrimidine, quinoline, or other scaffold)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Base (e.g., Na₂CO₃, K₂CO₃, CsF)

-

Solvent (e.g., THF, 1,4-dioxane, toluene/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask, dissolve the heterocyclic starting material (1 equivalent) and this compound (1.2-1.5 equivalents) in the chosen solvent system.

-

Add the base (2-3 equivalents) to the mixture.

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired AXL inhibitor.

AXL Kinase Activity Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the AXL kinase using a generic kinase assay kit format.[5]

Materials:

-

Recombinant human AXL kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant AXL enzyme, and the substrate.

-

Add the diluted inhibitor compounds to the wells (final DMSO concentration should be ≤ 1%). Include a positive control (known AXL inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based AXL Phosphorylation Assay

This protocol determines the ability of the synthesized inhibitors to block AXL autophosphorylation in a cellular context.[5]

Materials:

-

Cancer cell line overexpressing AXL (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

Synthesized inhibitor compounds

-

Gas6 ligand (optional, for stimulation)

-

Lysis buffer

-

Primary antibodies (anti-phospho-AXL, anti-total-AXL)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate the AXL-overexpressing cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor compounds for a specified time (e.g., 2-4 hours).

-

(Optional) Stimulate AXL phosphorylation by adding Gas6 ligand for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-AXL primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-AXL antibody to confirm equal protein loading.

Cell Viability Assay

This protocol assesses the effect of the synthesized AXL inhibitors on the proliferation of cancer cells.[5]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Synthesized inhibitor compounds

-

MTT or CellTiter-Glo® reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the inhibitor compounds. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

For MTT assay: Add MTT solution and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, shake to lyse cells, and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Visualizations

Caption: AXL Signaling Pathway.

Caption: AXL Inhibitor Development Workflow.

References

- 1. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis and Characterization of Glucose-Responsive Insulin Conjugates with 4-Carboxy-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-responsive insulin (GRI) represents a promising therapeutic advancement for diabetes management, aiming to create a "smart" insulin that self-regulates its activity in response to blood glucose levels. This technology holds the potential to minimize the risk of hypoglycemia, a major challenge in conventional insulin therapy. One effective strategy for developing GRIs involves the conjugation of phenylboronic acid (PBA) derivatives to the insulin molecule. Phenylboronic acids are known to reversibly bind to diols, such as glucose.

This document provides detailed protocols for the synthesis of insulin conjugates with 4-carboxy-3-fluorophenylboronic acid (FPBA). The fluorine substituent on the phenylboronic acid moiety lowers its pKa, facilitating glucose binding at physiological pH.[1] Upon glucose binding, the FPBA moiety acquires a negative charge, which can alter the solubility and bioavailability of the insulin conjugate, leading to a glucose-dependent therapeutic effect.[1]

Two primary methodologies for the synthesis of these conjugates are presented: an on-resin solid-phase synthesis approach for creating insulin analogs with site-specific FPBA incorporation, and a solution-phase conjugation method for modifying native insulin.

Data Presentation

Table 1: In Vitro Activity of FPBA-Insulin Analogs

The biological activity of the synthesized insulin-FPBA conjugates was assessed by measuring the phosphorylation of Akt (pAkt), a key downstream effector in the insulin signaling pathway. The half-maximal effective concentration (EC50) for pAkt activation is a measure of the conjugate's potency.

| Insulin Analog | Number of FPBA Groups | Location of FPBA | EC50 (nM)[2] | Fold Change vs. Human Insulin[2] |

| Human Insulin | 0 | - | 1.1 | 1.0 |

| Analog 4a | 2 | B-chain | 1.3 | ~1.2 |

| Analog 4b | 3 | B-chain | 1.6 | ~1.5 |

| Analog 8a | 3 | A-chain | 1.8 | ~1.6 |

| Analog 8d | 4 | A-chain | 4.1 | ~3.7 |

Table 2: Glucose-Dependent Solubility of FPBA-Insulin Analogs

The solubility of the insulin-FPBA conjugates was measured in phosphate-buffered saline (PBS) at pH 7.4 in the presence of varying glucose concentrations. The results demonstrate a clear glucose-dependent increase in solubility for the conjugates.

| Insulin Analog | Solubility at 0 mg/dL Glucose (µg/mL)[2] | Solubility at 100 mg/dL Glucose (µg/mL)[2] | Solubility at 200 mg/dL Glucose (µg/mL)[2] | Solubility at 400 mg/dL Glucose (µg/mL)[2] | % Increase in Solubility (0 to 400 mg/dL)[2] |

| Analog 4a | ~125 | ~130 | ~140 | ~150 | ~20% |

| Analog 4b | ~75 | ~80 | ~85 | ~90 | ~20% |

| Analog 8a | ~150 | ~155 | ~165 | ~180 | ~20% |

| Analog 8d | ~100 | ~125 | ~160 | ~200 | 100% |

Experimental Protocols

Protocol 1: On-Resin Solid-Phase Synthesis of Insulin-FPBA Conjugates

This protocol describes the synthesis of insulin analogs with FPBA conjugated to specific lysine residues using solid-phase peptide synthesis (SPPS). This method allows for precise control over the location and number of FPBA modifications.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Hydrazine hydrate (5%) in DMF

-

Reagents for peptide cleavage and purification (e.g., trifluoroacetic acid, HPLC system)

Procedure:

-

Peptide Synthesis: The insulin A and B chains are synthesized separately on a solid support resin using standard Fmoc-based SPPS. For site-specific conjugation, Fmoc-Lys(Dde)-OH is incorporated at the desired positions. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is orthogonal to the Fmoc and side-chain protecting groups used during SPPS.

-

Dde Deprotection: Once the full-length peptide chain is assembled, the resin is treated with a solution of 5% hydrazine hydrate in DMF for 10-15 minutes to selectively remove the Dde protecting group from the lysine side chain, exposing the free ε-amino group.

-

FPBA Activation: In a separate vessel, dissolve this compound (3 equivalents per lysine), HOBt (3 equivalents per lysine), and DIC (3 equivalents per lysine) in DMF. Gently agitate the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid group of the FPBA.

-

On-Resin Conjugation: Add the activated FPBA solution to the resin with the deprotected lysine residues. The reaction mixture is then gently agitated at room temperature for 12 hours.[1]

-

Washing: After the conjugation reaction, the resin is thoroughly washed with DMF to remove excess reagents.

-

Cleavage and Deprotection: The FPBA-conjugated peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Chain Combination and Folding: The purified A and B chains are combined under controlled conditions to facilitate the correct formation of disulfide bonds, yielding the final insulin-FPBA conjugate.

Protocol 2: Solution-Phase Conjugation of FPBA to Insulin

This protocol describes the conjugation of this compound to the free amino groups of native insulin in solution, primarily targeting the ε-amino group of Lysine B29 and the N-terminal amino groups of Glycine A1 and Phenylalanine B1.